Product packaging for 3-Isopropyl-4H-1,2,4-triazol-4-amine(Cat. No.:)

3-Isopropyl-4H-1,2,4-triazol-4-amine

Cat. No.: B13106795
M. Wt: 126.16 g/mol
InChI Key: ZZHUTYSLPOTJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-4H-1,2,4-triazol-4-amine is a chemical compound serving as a versatile synthetic intermediate and building block in scientific research and development. It features a 1,2,4-triazole ring system substituted with an amine group and an isopropyl group, a structure common in medicinal chemistry and drug discovery efforts. Researchers utilize this scaffold in the design and synthesis of more complex molecules, such as imidazothiadiazole derivatives, for biological testing . The compound is offered with the understanding that it is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, as the specific safety profile of this compound should be referenced from its Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N4 B13106795 3-Isopropyl-4H-1,2,4-triazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

3-propan-2-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C5H10N4/c1-4(2)5-8-7-3-9(5)6/h3-4H,6H2,1-2H3

InChI Key

ZZHUTYSLPOTJOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=CN1N

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 Isopropyl 4h 1,2,4 Triazol 4 Amine

Fundamental Reaction Pathways

The reactivity of the 3-isopropyl-4H-1,2,4-triazol-4-amine core is dictated by the electronic properties of the triazole ring and the amino group. The triazole moiety can undergo oxidation, while the ring itself is susceptible to nucleophilic substitution under certain conditions. The amino group, being a primary amine, can undergo reduction-like reactions to form various derivatives.

Oxidation Reactions of the 1,2,4-Triazolamine Moiety

The oxidation of the 1,2,4-triazolamine moiety has been investigated, revealing its susceptibility to electrochemical and chemical oxidation. Electrolytic oxidation of 4-amino-1,2,4-triazole (B31798) (4-ATA) has been shown to destabilize the parent molecule, leading to products with altered thermal stability. jst.go.jp This process can change the electronic state of the triazole, which has implications for the synthesis of energetic materials. jst.go.jp

In a related study, the oxidation of 3-amino-1,2,4-triazol-5-one (a tautomer of a hydroxy-aminotriazole) by birnessite (a manganese oxide mineral) resulted in the nearly complete transformation of the molecule into urea, CO₂, and N₂ gas within minutes. nih.gov While this specific study does not involve this compound, it highlights the potential for oxidative degradation of the aminotriazole ring system under strong oxidizing conditions.

Furthermore, electrochemical N-N oxidative coupling of 3,5-diamino-1H-1,2,4-triazole has been demonstrated to form azo compounds. nih.govacs.org This reaction involves the stepwise dehydrogenation of the amino groups followed by oxidative coupling to form an N=N bond, showcasing a key oxidative pathway for aminotriazoles. nih.govacs.org

Reduction Reactions and Amine Derivative Formation

Information specifically on the direct reduction of the 4-amino-1,2,4-triazole ring is limited in the reviewed literature. However, the formation of aminotriazoles through reductive pathways from other heterocyclic systems has been described. For instance, 3-amino-1,2,4-triazoles can be synthesized via a reductive ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement of 1,2,4-oxadiazoles using hydrazine (B178648). acs.org This process involves the initial addition of hydrazine, followed by ring opening, ring closure, and a final reduction of a 3-hydroxylamino-1,2,4-triazole intermediate to the corresponding amino-triazole. acs.org

While not a direct reduction of a pre-formed aminotriazole, this demonstrates that the amino group on the triazole ring can be the product of a reductive step in a synthetic sequence. The stability of the aromatic triazole ring generally makes it resistant to reduction under standard catalytic hydrogenation conditions that might typically reduce a simple amine.

Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring is generally considered electron-deficient, making it susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present on the ring. researchgate.net Both carbon atoms in the 1H-1,2,4-triazole ring are π-deficient and can be attacked by nucleophiles under mild conditions. researchgate.net

While specific studies on this compound were not prevalent, research on related 1,2,4-triazole systems provides insight into this reactivity. For instance, the synthesis of 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine involves a nucleophilic substitution reaction where p-hydroxybenzaldehyde displaces chlorine atoms from cyanuric chloride. nih.gov Subsequently, the resulting aldehyde can be reacted with a 1,2,4-triazole derivative. nih.gov This illustrates the general principle of nucleophilic attack on activated heterocyclic systems.

Derivatization Strategies via the 4-Amino Functionality

The 4-amino group of this compound is a versatile handle for the synthesis of a wide array of derivatives. Its primary amine nature allows for reactions with carbonyl compounds to form imines and with acylating agents to produce amides and related structures.

Formation of Schiff Bases and Related Imines

The condensation of 4-amino-1,2,4-triazoles with various aldehydes is a well-established method for the synthesis of Schiff bases (imines). nih.gov This reaction typically proceeds by heating the aminotriazole and the aldehyde in a suitable solvent, often with a catalytic amount of acid. chemmethod.com

A facile and efficient method for the synthesis of Schiff bases from 3-amino- and 4-amino-1,2,4-triazoles involves their condensation with a variety of aromatic aldehydes under ultrasound irradiation, affording the desired products in excellent yields within minutes. uobabylon.edu.iq

Aldehyde ReactantProductYield (Conventional)Yield (Sonochemical)Melting Point (°C)
Benzaldehyde1-Phenyl-N-(4H-1,2,4-triazol-3-yl)methanimine86%96%196
Salicylaldehyde2-((4H-1,2,4-Triazol-3-ylimino)methyl)phenol61%96%264-265
2,3-Dihydroxybenzaldehyde3-((4H-1,2,4-Triazol-3-ylimino)methyl)benzene-1,2-diol58%92%282
4-Nitrobenzaldehyde1-(4-Nitrophenyl)-N-(4H-1,2,4-triazol-3-yl)methanimine67%97%269

Data compiled from a study on the synthesis of Schiff bases from 3-amino-1,2,4-triazole, which serves as a model for the reactivity of the 4-amino isomer. uobabylon.edu.iq

N-Acylation and N-Thiourea Derivative Synthesis

The 4-amino group of 1,2,4-triazoles can be readily acylated to form N-acyl derivatives. For example, the reaction of a Schiff base derived from 4-amino-1,2,4-triazole with acetyl chloride in dry benzene (B151609) leads to the formation of an N-acyl derivative. chemmethod.com The acetylation of 5-amino-1H- jst.go.jpnih.govchemmethod.comtriazole has been studied in detail, showing that reactions with acetyl chloride or acetic anhydride (B1165640) can lead to mono-, di-, or triacetylated products depending on the reaction conditions. acs.org Selective N-acylation can be achieved by using equivalent amounts of acetic anhydride in a solvent like dimethylformamide. acs.org

Furthermore, the synthesis of N-thiourea derivatives is a common derivatization strategy. These compounds can be prepared by reacting the aminotriazole with an appropriate isothiocyanate. uobabylon.edu.iq Alternatively, an N-acyl derivative can be reacted with thiourea (B124793) in an alkaline solution to yield an N-thiourea derivative. chemmethod.com The synthesis of new N-acyl thiourea derivatives often involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate in situ, which then reacts with a heterocyclic amine. mdpi.com

Reactant 1Reactant 2Product Type
4-Amino-1,2,4-triazole derivativeAcetyl chlorideN-Acyl derivative
4-Amino-1,2,4-triazole derivativeIsothiocyanateN-Thiourea derivative
N-Acyl-4-amino-1,2,4-triazoleThioureaN-Thiourea derivative

S-Alkylation Reactions in Thiol-Containing Triazolamines

While this compound does not possess a thiol group, the study of its thiol-containing analogues, such as 4-amino-5-isopropyl-4H-1,2,4-triazole-3-thiol, is crucial for understanding the reactivity of this class of compounds. The thiol group (-SH) in these molecules exists in tautomeric equilibrium with the thione form (-C=S). The presence of this functional group introduces a key site for nucleophilic reactions, particularly S-alkylation.

S-alkylation is a common and efficient method for the functionalization of mercapto-triazoles, leading to the formation of thioethers (S-alkyl derivatives). zsmu.edu.ua This reaction typically involves the treatment of the triazole-thiol with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the acidic thiol group to form a highly nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent in an SN2 reaction. The use of microwave irradiation has been shown to be an effective method for accelerating these syntheses. zsmu.edu.ua

The reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various electrophiles leads to a diverse range of S-substituted derivatives. For instance, reaction with 2-bromo-1-(substituted)-ethan-1-one in the presence of triethylamine (B128534) as a catalyst yields the corresponding 2-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)ethan-1-one derivatives. preprints.org

Thiol-Containing TriazolamineAlkylating AgentBase/CatalystProduct Type
4-amino-5-aryl-4H-1,2,4-triazole-3-thiolAlkyl Halide (e.g., CH₃I)Base (e.g., NaOH)3-(Alkylthio)-4-amino-5-aryl-4H-1,2,4-triazole
4-amino-5-aryl-4H-1,2,4-triazole-3-thiolThioglycolic Acid-Thiazolotriazole derivative (via cyclization) researchgate.netktu.edu.tr
4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-oneTriethylamineS-substituted keto-thioether preprints.org

Coordination Chemistry and Metal Complex Formation

The 1,2,4-triazole scaffold is a well-established building block in coordination chemistry, capable of forming a wide array of complexes with transition metals. researchgate.netncl.ac.uk The presence of multiple nitrogen atoms makes these compounds excellent ligands.

This compound possesses several potential coordination sites, making it a versatile ligand. The key donor atoms are the two adjacent, pyridine-like nitrogen atoms of the triazole ring, specifically at the N1 and N2 positions. The exocyclic 4-amino group also has a lone pair of electrons, but its coordination to a single metal center is less common compared to the ring nitrogens.

The molecule can function in several capacities:

Monodentate Ligand: It can coordinate to a metal center through one of the ring nitrogen atoms (N1 or N2). researchgate.net This is a common binding mode when multiple ligand molecules surround a central metal ion.

Bidentate Bridging Ligand: The N1 and N2 atoms can bridge two different metal centers. This ability to link metal ions is fundamental to the formation of coordination polymers, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. researchgate.net This bridging capability is a hallmark of 1,2,4-triazole-based ligands and is of great interest in the field of molecular magnetism. researchgate.net

The isopropyl group at the C3 position introduces steric bulk, which can influence the packing of the complexes in the solid state but is not expected to alter the fundamental coordination sites. The 4-amino group can participate in hydrogen bonding, further stabilizing the resulting crystal structures. researchgate.net

Research on 4-amino-1,2,4-triazole (NH₂trz) and its derivatives has revealed distinct binding modes with various transition metals, including Cu(II) and Co(II). researchgate.net In mononuclear complexes, such as Cu(NH₂trz)₄(H₂O)₂, the NH₂trz ligand acts in a monodentate fashion, coordinating through a ring nitrogen atom. researchgate.net The resulting geometry in this example is square-pyramidal. researchgate.net

In polynuclear structures, the bidentate N1,N2-bridging mode is prevalent. For example, in Cu(NH₂trz)₃·H₂O, the metal centers are connected by three bridging triazole ligands, forming an infinite one-dimensional chain. researchgate.net Similarly, in thiol-containing analogues like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the ligand can act as a bidentate chelate, coordinating to a single metal ion through the thiol sulfur and the exocyclic amino nitrogen, forming a stable five-membered ring. nih.govnih.gov

For this compound, the expected binding modes with transition metals like Pt(II), which favors square planar geometries, would primarily involve coordination through the N1 and N2 atoms.

Binding ModeCoordinating AtomsResulting StructureExample Metal Ions
MonodentateN1 or N2Mononuclear ComplexCu(II), Co(II) researchgate.net
Bidentate BridgingN1 and N2Coordination Polymer (e.g., 1D chain)Cu(II), Co(II) researchgate.net
Bidentate Chelating*Thiol S and Amino NMononuclear Complex with Chelate RingNi(II), Cu(II), Zn(II) nih.govnih.gov

Note: This mode applies to the thiol-containing analogue, not directly to this compound.

Acid-Base Chemistry and Protonation Studies

The acid-base properties of 1,2,4-triazoles are dictated by the nitrogen atoms within the heterocyclic ring. These compounds are amphoteric, meaning they can be both protonated by strong acids and deprotonated by strong bases. wikipedia.org

In the 1,2,4-triazole ring system, the nitrogen atoms are the primary basic centers. For the parent 1H-1,2,4-triazole, theoretical studies and experimental data suggest that the N4 atom is the most favorable site for protonation. dnu.dp.ua However, in this compound, the N4 position is substituted with an amino group, rendering it unavailable for direct protonation on the ring.

Therefore, protonation must occur at one of the other two ring nitrogens: N1 or N2. The electronic environment, influenced by the C3-isopropyl and N4-amino substituents, will determine which of these two sites is more basic. In related 3-amino-1,2,4-triazole systems, studies have shown that protonation can occur on the ring nitrogens. mdpi.com The exocyclic 4-amino group is generally less basic than the pyridine-like ring nitrogens (N1 and N2) due to the electron-withdrawing nature of the adjacent nitrogen atom. The pKₐ of the protonated parent 1,2,4-triazole is approximately 2.45. wikipedia.org

Nitrogen AtomPositionLikelihood of ProtonationReasoning
N1Ring NitrogenHighPyridine-like nitrogen with available lone pair.
N2Ring NitrogenHighPyridine-like nitrogen with available lone pair, adjacent to N1.
N4Substituted Ring NitrogenNot Applicable (for ring protonation)Position is blocked by the exocyclic amino group.
Exocyclic Amino N4-positionLowBasicity is reduced by the adjacent N4 ring atom.

Protonation significantly alters the electronic and structural properties of the 1,2,4-triazole ring. Upon addition of a proton to a ring nitrogen, a positive charge is introduced, which is delocalized across the heterocyclic system. This delocalization enhances the aromatic character of the ring.

Key impacts of protonation include:

Electronic Effects: The introduction of a positive charge makes the entire ring system more electron-deficient. This deactivates the ring toward electrophilic attack.

Reactivity Modification: The protonated triazolium cation is more susceptible to nucleophilic attack than the neutral molecule.

Structural Elucidation and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is instrumental in identifying the functional groups and bond vibrations within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy identifies the characteristic vibrational modes of the functional groups present in 3-Isopropyl-4H-1,2,4-triazol-4-amine. The spectrum is a composite of the vibrations from the 4-amino-1,2,4-triazole (B31798) ring and the isopropyl substituent.

The primary amine (-NH₂) group is expected to show two distinct stretching bands in the region of 3300-3200 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching vibrations. A scissoring (bending) vibration for the NH₂ group is typically observed around 1650 cm⁻¹. mdpi.com The triazole ring itself contributes to a complex pattern of vibrations. The C-H stretching of the proton on the triazole ring appears around 3100 cm⁻¹. Vibrations corresponding to the C=N and N-N bonds within the heterocyclic ring are expected in the 1640-1430 cm⁻¹ region. researchgate.net

The isopropyl group introduces characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2970-2870 cm⁻¹). C-H bending vibrations for the methyl (CH₃) and methine (CH) groups of the isopropyl substituent are expected around 1465 cm⁻¹ and 1385-1370 cm⁻¹ (with a characteristic doublet for the gem-dimethyl structure).

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 3200 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂)
~3100 C-H Aromatic Stretch Triazole Ring
2970 - 2870 C-H Aliphatic Stretch Isopropyl Group
~1650 N-H Scissoring (Bend) Primary Amine (-NH₂)
1640 - 1530 C=N Stretch Triazole Ring
1470 - 1430 N-N Stretch Triazole Ring
~1465 C-H Asymmetric Bend Isopropyl Group (-CH₃)
1385 - 1370 C-H Symmetric Bend (Doublet) Isopropyl Group (gem-dimethyl)

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and the carbon skeleton. For this compound, the symmetric vibrations of the triazole ring are expected to be prominent in the Raman spectrum. Ring breathing and deformation modes, which involve the collective vibration of the entire ring system, typically produce strong Raman signals. researchgate.net

The symmetric C-H stretching of the isopropyl group would also be a strong Raman scatterer. Furthermore, the C-C skeletal vibrations of the isopropyl group would be readily observable. The N-H and C=N vibrations are also Raman active, though their intensities can vary. Studies on related compounds like 3-amino-1,2,4-triazole show that environmental factors such as solvents can influence the Raman spectra due to hydrogen bonding. cpsjournals.cn

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Aromatic Stretch Triazole Ring
2980 - 2850 C-H Aliphatic Stretch Isopropyl Group
1600 - 1500 Ring Deformation Triazole Ring
1400 - 1200 Ring Breathing / C-N Stretch Triazole Ring
900 - 700 C-C Skeletal Stretch Isopropyl Group

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule by probing the magnetic environments of nuclei such as ¹H and ¹³C.

The ¹H NMR spectrum of this compound is predicted to be simple and highly informative.

Triazole Proton: The single proton attached to the C5 carbon of the triazole ring is expected to appear as a sharp singlet in the downfield aromatic region, likely between δ 8.0 and 8.5 ppm. In the parent 4-amino-4H-1,2,4-triazole, this signal is observed at approximately δ 8.3 ppm. researchgate.netchemicalbook.com

Amine Protons: The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift is variable and depends on concentration, solvent, and temperature, but can be expected in the range of δ 5.0-6.0 ppm. This peak would disappear upon shaking the sample with D₂O due to proton exchange. ijcrt.org

Isopropyl Protons: The isopropyl group will exhibit a characteristic pattern. The single methine proton (-CH) will appear as a septet (a multiplet of seven lines) due to coupling with the six equivalent methyl protons. Its chemical shift would likely be in the δ 3.0-3.5 ppm range. The six equivalent protons of the two methyl groups (-CH₃) will appear as a doublet further upfield, around δ 1.2-1.4 ppm, due to coupling with the single methine proton.

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.3 Singlet 1H C5-H (Triazole)
~5.5 Broad Singlet 2H -NH₂
~3.2 Septet 1H -CH (Isopropyl)
~1.3 Doublet 6H -CH₃ (Isopropyl)

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. Four distinct signals are expected for this compound.

Triazole Carbons: The two carbon atoms of the triazole ring, C3 and C5, are in different chemical environments. C3, being attached to the electron-donating isopropyl group, and C5, attached to a hydrogen, will have distinct chemical shifts. Based on data from related triazoles, these signals are expected in the δ 145-160 ppm region. researchgate.netdergipark.org.tr

Isopropyl Carbons: The isopropyl group will show two signals. The methine carbon (-CH) is expected to resonate around δ 25-35 ppm, while the two equivalent methyl carbons (-CH₃) will appear further upfield, typically in the δ 20-25 ppm range.

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
155 - 160 C3 (Triazole)
145 - 150 C5 (Triazole)
25 - 35 -CH (Isopropyl)
20 - 25 -CH₃ (Isopropyl)

While ¹H and ¹³C NMR provide primary structural information, two-dimensional (2D) NMR techniques are employed for unambiguous confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling between the protons of the isopropyl group. A cross-peak would be observed between the septet of the methine proton and the doublet of the methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between the C5-H proton and the C5 carbon, the isopropyl methine proton and its carbon, and the isopropyl methyl protons and their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial technique for establishing long-range connectivity (typically over 2-3 bonds). An HMBC experiment would show a correlation between the methine proton of the isopropyl group and the C3 carbon of the triazole ring. This specific correlation is definitive proof that the isopropyl group is attached to the C3 position of the triazole ring. nih.gov It would also show correlations from the C5-H proton to the C3 carbon, further confirming the ring structure. Such advanced techniques are essential for distinguishing between potential isomers. ipb.pt

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and provides valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio to a very high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₅H₁₀N₄), HRMS would provide an exact mass measurement, confirming its elemental composition and differentiating it from any potential isomers. This technique is often coupled with soft ionization methods like Electrospray Ionization (ESI) to minimize fragmentation and clearly identify the molecular ion peak.

Table 1: Theoretical Mass Data for this compound

Formula Theoretical Monoisotopic Mass (Da)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is widely used to identify and quantify volatile and semi-volatile compounds in a mixture, making it an excellent tool for assessing the purity of this compound. mdpi.com

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint." Analysis of this fragmentation pattern allows for the structural identification of the compound. For instance, the mass spectrum of a related isomer, 4H-1,2,4-Triazol-3-amine, 4-propyl-, shows characteristic fragmentation that can be used for identification. nist.gov

Table 2: Expected GC-MS Parameters and Observations

Parameter Expected Observation for this compound
Retention Time (RT) Dependent on GC column and temperature program.
Molecular Ion Peak (M+) Expected at m/z 126.

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) Mass Spectrometry

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are soft ionization techniques used in mass spectrometry, particularly for compounds that are non-volatile or thermally unstable. nih.govwikipedia.org

Electrospray Ionization (ESI) is a technique that produces ions from a liquid solution. nih.gov It is particularly useful for polar molecules and generates primarily protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov This makes it ideal for accurately determining the molecular weight of this compound.

Fast Atom Bombardment (FAB) involves bombarding a sample, dissolved in a non-volatile liquid matrix like glycerol, with a high-energy beam of neutral atoms (such as argon or xenon). wikipedia.orgnih.gov This process sputters sample and matrix ions from the surface, allowing for the analysis of non-volatile compounds. umd.edu Similar to ESI, FAB is a soft ionization technique that typically produces a strong signal for the protonated molecular ion [M+H]⁺, providing clear molecular weight information. rsc.orgspringernature.com

Electronic Spectroscopy and X-ray Diffraction

These methods provide insight into the electronic properties and the precise three-dimensional arrangement of atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons to higher energy orbitals. The resulting spectrum can provide information about the electronic structure of the molecule, particularly the presence of chromophores like double bonds and aromatic systems. For this compound, the 1,2,4-triazole (B32235) ring is the primary chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to n→π* and π→π* electronic transitions within the triazole ring. Studies on related compounds like 3-amino-1,2,4-triazole have been conducted to understand these transitions. researchgate.netnih.gov The position and intensity of these absorption maxima can be influenced by the solvent and the substituents on the triazole ring. researchgate.net

Table 3: Expected UV-Vis Absorption Data

Electronic Transition Expected Wavelength Range (nm)
n→π* ~250-300

Note: This data is hypothetical and based on the typical electronic transitions observed for the 1,2,4-triazole chromophore. Specific experimental data for this compound was not found.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

For this compound, X-ray crystallography would definitively confirm the connectivity of the atoms, the planarity of the triazole ring, and the specific orientation of the isopropyl group relative to the ring. mdpi.com Structural studies on various 1,2,4-triazole derivatives have revealed extensive hydrogen bonding networks in their crystal structures, which influence their molecular packing. nih.govmdpi.comresearchgate.net Similar intermolecular interactions would be expected for this compound.

Table 4: Key Structural Parameters from X-ray Crystallography

Structural Feature Information Provided
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions Defines the size and shape of the basic repeating unit of the crystal.
Bond Lengths & Angles Provides precise measurements of all covalent bonds and angles within the molecule.
Torsional Angles Defines the conformation of the isopropyl group and its orientation relative to the triazole ring.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are foundational to understanding the behavior of a molecule at the electronic level. These ab initio and density functional theory (DFT) methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure of molecules with high accuracy. nih.govnih.gov For 3-Isopropyl-4H-1,2,4-triazol-4-amine, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to perform geometry optimization. nih.govacs.org This process mathematically determines the most stable conformation of the molecule by finding the minimum energy state, which corresponds to the most probable bond lengths, bond angles, and dihedral angles. nih.gov

The optimized geometry provides a clear structural model. For the 1,2,4-triazole (B32235) ring, calculations can confirm its planarity and the specific spatial arrangement of the isopropyl and amine substituents. These structural parameters are the starting point for all other computational analyses. acs.org

Table 1: Representative Predicted Geometrical Parameters for a 1,2,4-Triazole Core.
ParameterTypical Bond Length (Å)Typical Bond Angle (°)
N1=C51.29 - 1.31-
N1-N21.38 - 1.40-
N2-C31.30 - 1.32-
C3-N41.35 - 1.37-
N4-C51.36 - 1.38-
N4-N(amine)1.40 - 1.42-
--C5-N1-N2
--N1-N2-C3
--N2-C3-N4
--C3-N4-C5
--N4-C5-N1

The electronic and reactive properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. dnu.dp.uantu.edu.iq A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. nih.govdnu.dp.ua These descriptors provide a quantitative basis for understanding the molecule's interactions. researchgate.net

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies.
DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)η = (I – A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Measure of the polarizability of the molecule.
Electrophilicity Index (ω)ω = χ² / (2η)Propensity of the species to accept electrons.

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the identity and structure of newly synthesized compounds. nih.gov Theoretical vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra for this compound can be calculated.

IR and Raman Spectroscopy: Theoretical vibrational frequencies are calculated from the optimized molecular geometry. These calculations can predict the positions and intensities of absorption bands in the IR and Raman spectra. dnu.dp.uaresearchgate.net The predicted frequencies are often scaled by a correction factor to account for systematic errors in the computational method, leading to excellent agreement with experimental data. uns.ac.rs This allows for the precise assignment of spectral peaks to specific molecular vibrations, such as N-H stretching, C-N stretching of the triazole ring, and vibrations of the isopropyl group. researchgate.netmdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values serve as a powerful tool for interpreting experimental NMR spectra, helping to assign signals to specific nuclei within the molecule and confirming its structural integrity. nih.govurfu.ru

Table 3: Representative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a 4-Amino-1,2,4-triazole (B31798) Derivative.
Vibrational ModePredicted Frequency (Scaled)Experimental Frequency
N-H Stretch (Amine)~3300 - 3400~3350
C-H Stretch (Aromatic/Ring)~3050 - 3150~3100
C=N Stretch (Triazole Ring)~1620 - 1650~1640
N-N Stretch (Triazole Ring)~1420 - 1450~1433
C-N Stretch (Triazole Ring)~1150 - 1180~1160

Molecular Modeling and Simulation Studies

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular modeling and simulation techniques are used to explore its dynamic behavior and interactions with other molecules, which is especially relevant for its derivatives in biological systems.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a derivative of this compound, binds to a macromolecular target, typically a protein or enzyme. ijcrcps.comijper.org This method is central to computer-aided drug design. nih.govrsc.org The process involves placing the ligand into the active site of the target protein in various orientations and conformations and then using a scoring function to calculate the binding affinity, usually expressed in kcal/mol. ijcrcps.com

Lower binding energy values indicate a more stable ligand-protein complex and a higher predicted affinity. ijcrcps.com Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the complex. rsc.orgpensoft.net For 1,2,4-triazole derivatives, which have shown potential as inhibitors for enzymes like aromatase, tubulin, and thymidine (B127349) phosphorylase, docking can help identify the most promising candidates for further development. ijcrcps.comnih.gov

Table 4: Example of Molecular Docking Results for 1,2,4-Triazole Derivatives Against Different Protein Targets.
DerivativeProtein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
Derivative AAromatase (e.g., 3S7S)-9.5Heme, Met374, Phe221
Derivative BTubulin (e.g., 1SA0)-7.2Cys241, Leu248, Ala316
Derivative CThymidine Phosphorylase (e.g., 4LHM)-8.8Ser210, Lys199, Arg187
Derivative DS. aureus gyrase (e.g., 2XCT)-8.1Asp81, Gly85, Arg144

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment (e.g., in water at body temperature). pensoft.net

This technique is used to assess the stability of the binding pose predicted by docking. nih.govresearchgate.net Key parameters analyzed from the MD trajectory include:

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and the ligand's impact on them.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, confirming the persistence of key interactions. pensoft.net

Together, these analyses provide a deeper understanding of the stability and conformational dynamics of the complex, validating the results from molecular docking. nih.gov

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